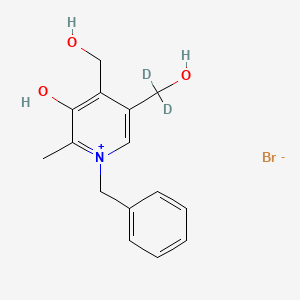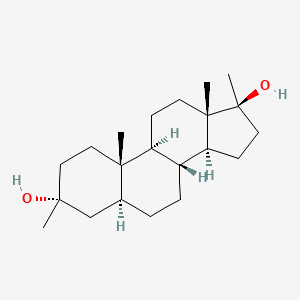
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is notable for its unique structural features, which include a fluorene core substituted with ethylhexyl groups and a dioxaborolane moiety. These structural elements confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functionalization to introduce the ethylhexyl groups.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated fluorene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the scalability and consistency of the production process.
化学反応の分析
Types of Reactions
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorene core to dihydrofluorene derivatives.
Substitution: The boronic ester moiety allows for substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the coupling partner.
科学的研究の応用
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
作用機序
The mechanism of action of 2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The fluorene core contributes to its photophysical properties, enabling its use in optoelectronic devices.
類似化合物との比較
Similar Compounds
9,9-Bis(2-ethylhexyl)-2,7-divinyl-9H-fluorene: Similar in structure but with vinyl groups instead of the dioxaborolane moiety.
Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]: A polymeric form with similar core structure but different functional groups.
Uniqueness
2-(9,9-Bis(2-ethylhexyl)-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with a boronic ester group, providing a balance of photophysical properties and reactivity. This makes it particularly valuable in applications requiring both fluorescence and chemical reactivity, such as in OLEDs and sensor technologies.
特性
分子式 |
C35H53BO2 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
2-[9,9-bis(2-ethylhexyl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C35H53BO2/c1-9-13-17-26(11-3)24-35(25-27(12-4)18-14-10-2)31-20-16-15-19-29(31)30-22-21-28(23-32(30)35)36-37-33(5,6)34(7,8)38-36/h15-16,19-23,26-27H,9-14,17-18,24-25H2,1-8H3 |
InChIキー |
WHPGZUXUBWFFIV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CC(CC)CCCC)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




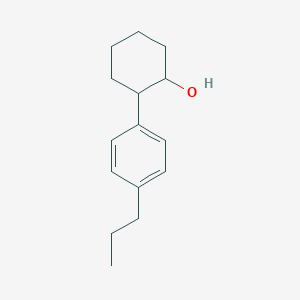
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)

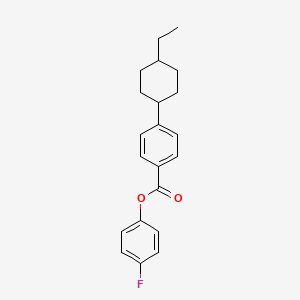
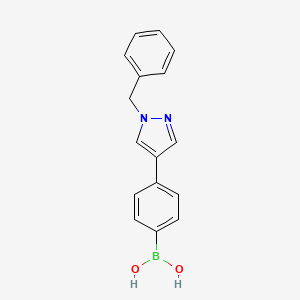
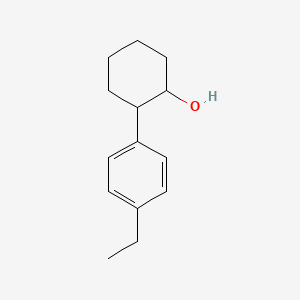
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
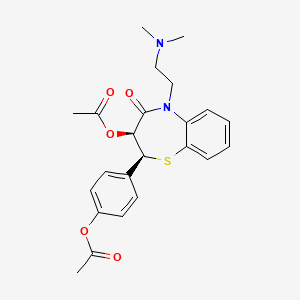
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
